molecular formula C12H17NO B6151556 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethan-1-amine CAS No. 1016745-62-2

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethan-1-amine

Cat. No.: B6151556
CAS No.: 1016745-62-2
M. Wt: 191.27 g/mol
InChI Key: VNFRLDLUPSCDLT-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₂₄N₂O. It is a derivative of tetrahydronaphthalene, featuring an amino group attached to an ethoxy group on the tetrahydronaphthalene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction: One common synthetic route involves the nucleophilic substitution of 1,2,3,4-tetrahydronaphthalen-1-ol with ethan-1-amine in the presence of a strong base such as sodium hydride (NaH) to form the desired compound.

  • Reductive Amination: Another method involves the reductive amination of 1,2,3,4-tetrahydronaphthalen-1-ol with ethan-1-amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as palladium on carbon (Pd/C) can also improve the yield and purity of the product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding nitro compound.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydronaphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Strong bases like sodium hydride (NaH) and nucleophiles such as halides are typically employed.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids.

  • Reduction Products: Secondary amines, tertiary amines.

  • Substitution Products: Halogenated derivatives, alkylated compounds.

Properties

CAS No.

1016745-62-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanamine

InChI

InChI=1S/C12H17NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,13H2

InChI Key

VNFRLDLUPSCDLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OCCN

Purity

95

Origin of Product

United States

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

  • 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide: This compound differs by having an acetamide group instead of an amine group.

  • 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyridine-3-carboximidamide: This compound features a pyridine ring instead of an ethan-1-amine group.

Uniqueness: 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethan-1-amine is unique due to its specific combination of the tetrahydronaphthalene ring and the ethan-1-amine group, which provides distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethan-1-amine, also known as a tetrahydronaphthalene derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which combines an ether and an amine functional group, possibly enhancing its interaction with various biological targets.

  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 1016745-62-2

Biological Activity Overview

Research indicates that compounds with tetrahydronaphthalene structures exhibit significant biological activities. Notably, studies have focused on their potential as:

  • Antidepressants
  • Antipsychotics
  • Anti-inflammatory agents

The biological activity of this compound is believed to stem from its ability to interact with neurotransmitter systems and other cellular pathways. Specific mechanisms include:

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, suggesting a potential role in mood regulation and psychotropic effects.
  • Inhibition of Inflammatory Pathways : Some derivatives have exhibited anti-inflammatory properties by inhibiting cytokine production and modulating immune responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Dopaminergic Activity : A study on N-aralkyl substituted 2-aminoindans revealed that modifications at the amine nitrogen can enhance selectivity for dopamine D(3) receptors, which may be relevant for developing antipsychotic medications .
  • Anti-inflammatory Effects : Research on tetrahydronaphthalene derivatives indicated that they could significantly inhibit inflammatory responses in vitro and in vivo models. For instance, compounds demonstrated reduced levels of pro-inflammatory cytokines in rat models of arthritis .
  • Neuroprotective Effects : A related compound was found to exhibit low cytotoxicity while effectively protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique features of this compound against other tetrahydronaphthalene derivatives:

Compound NameCAS NumberKey Features
1,2,3,4-Tetrahydronaphthalen-1-ol529-33-9Simple alcohol without ether linkage
(R)-1,2,3,4-Tetrahydronaphthalen-1-ol23357-45-1Chiral variant with potential stereochemical effects
1,2,3,4-Tetrahydronaphthalene-1,4-diol19070-56-5Contains two hydroxyl groups; higher polarity
(R)-7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol676133-21-4Ethyl substitution alters physical properties

The combination of an ether and an amine functional group in this compound may enhance its biological activity compared to simpler analogs.

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